7-methoxy-2H-chromene-3-carboxylic Acid
Description
Overview of Chromene Derivatives as a Scaffold in Chemical and Biological Research
Chromenes, heterocyclic compounds featuring a fused benzene (B151609) and pyran ring, are a prominent class of molecules found extensively in nature. uobaghdad.edu.iq This structural motif is a key component of a wide array of natural products, including flavonoids, anthocyanins, and catechins. uobaghdad.edu.iq The inherent biological activity of these natural compounds has inspired significant research into synthetic chromene derivatives. nih.gov
The chromene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. amrita.edu This interaction potential gives rise to a broad spectrum of pharmacological activities. Research has demonstrated that chromene derivatives possess properties including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. nih.goveurekaselect.comorientjchem.org The versatility of the chromene nucleus allows for structural modifications, enabling chemists to fine-tune the biological and chemical properties of the resulting molecules. orientjchem.org This adaptability has made chromenes a focal point in the development of new therapeutic agents and other bioactive molecules. uobaghdad.edu.iqnih.gov
Academic Significance of 7-Methoxy-2H-chromene-3-carboxylic Acid in Medicinal Chemistry and Organic Synthesis
Within the large family of chromene derivatives, this compound stands out as a compound of significant academic interest. Its structure, featuring a methoxy (B1213986) group at the 7-position and a carboxylic acid at the 3-position of the 2H-chromene core, makes it a valuable building block and a target for biological investigation.
In medicinal chemistry , this compound is recognized for its potential as a precursor for developing new therapeutic agents. chemimpex.com The methoxy group can enhance solubility and reactivity, making it an attractive starting point for synthesizing more complex bioactive molecules. chemimpex.com It is particularly noted for its utility in developing anti-inflammatory and antioxidant agents. chemimpex.com The core structure is also explored in the context of anticancer research, where the chromene scaffold is known to be effective against various cancer cell lines. nih.govnih.gov
In organic synthesis , this compound serves as a key intermediate. chemimpex.com Its functional groups—the carboxylic acid and the activated chromene ring system—allow for a variety of chemical transformations. Researchers have utilized this compound in the synthesis of more complex heterocyclic systems and natural products. chemimpex.comacs.org For example, it can undergo reactions such as esterification, amidation, and cyclization to create novel molecular architectures with potentially unique properties. acs.orgresearchgate.net
Historical Context of Research on Chromene-3-carboxylic Acid Derivatives
Research into chromene-based compounds has a long history, rooted in the study of natural products. The initial interest in chromenes was largely driven by the isolation and characterization of naturally occurring compounds that exhibited significant biological activities.
The synthesis of chromene-3-carboxylic acid derivatives gained momentum as chemists sought to create analogues of these natural products and to explore the structure-activity relationships of the chromene scaffold. A common and historically significant method for synthesizing coumarin-3-carboxylic acids (a related structure) is the Knoevenagel condensation. researchgate.netnih.gov This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, followed by hydrolysis. researchgate.netnih.gov This approach has been a foundational method for accessing a variety of substituted chromene and coumarin-3-carboxylic acids, paving the way for more advanced synthetic methodologies. Over the years, research has evolved to include more sophisticated catalytic systems and one-pot procedures to improve efficiency and yield. uobaghdad.edu.iqacs.org
Scope and Objectives of Contemporary Research on this compound
Current research on this compound and its close derivatives is multifaceted, with several key objectives:
Development of Novel Synthetic Methods: A significant area of focus is the creation of more efficient, environmentally friendly, and versatile methods for synthesizing the 2H-chromene-3-carboxylic acid framework. uobaghdad.edu.iqacs.org This includes the use of novel catalysts, such as rhodium(III), in redox-neutral cascade reactions to construct the chromene ring system in a single step. acs.org
Exploration of Biological Activities: Researchers are actively investigating the therapeutic potential of this compound and its derivatives. This includes screening for anticancer activity against various cell lines, such as triple-negative breast cancer, and exploring its potential as an anti-inflammatory and antioxidant agent. chemimpex.comnih.govnih.gov
Application as a Molecular Probe: The related compound, 7-methoxycoumarin-3-carboxylic acid, is utilized as a fluorescent dye. chemsrc.comnih.gov This highlights a research direction where chromene-3-carboxylic acid derivatives can be developed as tools for biochemical studies, such as labeling peptides and probing cellular uptake and metabolic pathways. chemimpex.comchemsrc.comnih.gov
Material Science Applications: The chromophoric properties of the chromene nucleus lend themselves to applications in material science. chemimpex.com Research is exploring the use of this compound in the creation of novel dyes, pigments, and functional materials like polymers and coatings. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H10O4 | scbt.comuni.lu |
| Molecular Weight | 206.19 g/mol | scbt.com |
| CAS Number | 57543-60-9 | scbt.com |
| Appearance | Varies by supplier | - |
| Purity | ≥95% (typical) | scbt.com |
Properties
IUPAC Name |
7-methoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKKNCZWZNXBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455807 | |
| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-60-9 | |
| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2H-chromene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 7-Methoxy-2H-chromene-3-carboxylic Acid and its Analogs
Traditional methods for constructing the 2H-chromene-3-carboxylic acid framework often rely on multi-step sequences involving the formation of the heterocyclic core followed by the introduction or modification of functional groups.
The fundamental step in the synthesis of these compounds is the construction of the chromene ring system. This is typically achieved through the reaction of a phenol (B47542) derivative with a suitable three-carbon synthon. For 7-methoxy substituted chromenes, a derivative of resorcinol (B1680541) is the common starting point.
Several catalytic methods have been developed for the ring-closing strategies. uva.nl One such approach involves the intramolecular cyclization of substituted propargylic aryl ethers. This reaction can be initiated by electrophiles like I₂, ICl, or PhSeBr to produce 3,4-disubstituted 2H-benzopyrans in excellent yields, tolerating a variety of functional groups including methoxy (B1213986) substituents. organic-chemistry.org Another strategy is the iron-catalyzed intramolecular alkyne-carbonyl metathesis, which can yield 3-substituted 2H-chromenes from simple alkynyl ethers of salicylaldehyde (B1680747). uva.nl Gold-catalyzed reactions have also proven effective; for instance, Ph₃PAuNTf₂ can catalyze the cyclization of propargyl aryl ethers to afford 2H-chromenes in good to high yields. uva.nl
Direct carboxylation of a pre-formed 7-methoxy-2H-chromene at the C-3 position is synthetically challenging. Therefore, the carboxylic acid moiety is typically introduced concurrently with the ring formation by using a reactant that already contains a carboxyl group or a precursor to it, such as an ester or nitrile.
Methods like the Knoevenagel or Pechmann condensations incorporate this functionality from the outset. wikipedia.orgnih.gov For example, reacting a salicylaldehyde derivative with malonic acid or its esters directly installs the carboxyl or ester group at the desired C-3 position of the chromene ring during the cyclization step. wikipedia.orgchemsrc.com Similarly, the synthesis of the related 7-methoxy-2,2-dimethylchromen-3-carboxylic acid proceeds through a 3-ethoxycarbonyl intermediate, which is subsequently hydrolyzed to the final carboxylic acid, demonstrating the common strategy of incorporating an ester group that is later converted. rsc.org
The Knoevenagel condensation is a cornerstone for the synthesis of 2H-chromene-3-carboxylic acids and their derivatives. wikipedia.org This reaction involves the condensation of a salicylaldehyde derivative with an active methylene (B1212753) compound. wikipedia.orgorientjchem.org For the target molecule, 2-hydroxy-4-methoxybenzaldehyde (B30951) serves as the key starting material. chemsrc.com
The reaction is a nucleophilic addition followed by a dehydration reaction. wikipedia.org When the active methylene compound is malonic acid, the reaction is often referred to as the Doebner modification, which typically uses pyridine (B92270) as a base and solvent and is followed by decarboxylation. wikipedia.org Alternatively, using an ester of malonic acid, like diethyl malonate, or an ester of cyanoacetic acid, yields the corresponding C-3 ester or nitrile derivative of the 2H-chromene. A weak base, such as piperidine, is often used as a catalyst. wikipedia.orgresearchgate.net The final step in these sequences is the hydrolysis of the ester or nitrile group to afford the desired carboxylic acid.
| Aldehyde Component | Active Methylene Component | Typical Catalyst | Intermediate Product | Final Step |
|---|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | Malonic Acid | Piperidine/Pyridine | α,β-Unsaturated carboxylic acid | Intramolecular Cyclization |
| Substituted Salicylaldehydes | Ethyl Acetoacetate | Piperidine | 3-Acetyl-2H-chromene | Oxidation/Rearrangement |
| Substituted Salicylaldehydes | Diethyl Malonate | Piperidine | Ethyl 2H-chromene-3-carboxylate | Hydrolysis |
| 5-Phenylazo-salicylaldehyde | Acetylacetone | Cu-SBA-15 | 1-(2H-chromen-3-yl)ethanone derivative | Not applicable for carboxylic acid |
The Vilsmeier-Haack reaction provides a pathway to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds. jk-sci.comwikipedia.org This reaction uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com
In the context of chromene synthesis, this reaction can be applied to formylate a suitable precursor at the C-3 position. Studies have shown that the reaction of 2-hydroxyacetophenones with the Vilsmeier reagent can lead to the formation of 3-formylchromones. sciforum.net A similar strategy can be envisioned for 2H-chromene systems. The synthesis would proceed in two main stages: first, the formylation of a reactive chromene intermediate to yield a 2H-chromene-3-carbaldehyde, and second, the subsequent oxidation of the aldehyde group to a carboxylic acid using standard oxidizing agents. This method is particularly effective for substrates that are sufficiently electron-rich to undergo electrophilic substitution by the relatively weak electrophile generated in the Vilsmeier-Haack reaction. chemistrysteps.com
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | 2H-Chromene-3-carbaldehyde |
| 2 | Oxidation | e.g., KMnO₄, CrO₃ | 2H-Chromene-3-carboxylic acid |
Modern Catalytic Approaches in 2H-Chromene-3-carboxylic Acid Synthesis
Recent advances in organic synthesis have focused on the development of more efficient and atom-economical methods. Transition-metal catalysis, particularly involving C-H activation, has emerged as a powerful tool for the construction of complex heterocyclic frameworks. nih.gov
A novel and highly efficient method for the direct synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation/[3+3] annulation cascade. organic-chemistry.orgsnnu.edu.cn This redox-neutral process utilizes N-phenoxyacetamides and methyleneoxetanones as substrates. organic-chemistry.org The reaction represents the first use of an α-methylene-β-lactone unit as a three-carbon source in such a transformation, proceeding through a selective alkyl C–O bond cleavage. acs.orgresearchgate.net
The optimized reaction conditions typically involve a rhodium catalyst such as [Cp*RhCl₂]₂, a cesium acetate (B1210297) (CsOAc) base, and acetonitrile (B52724) (MeCN) as the solvent at moderate temperatures. organic-chemistry.org This method demonstrates broad substrate compatibility and provides the desired 2H-chromene-3-carboxylic acid products with excellent regioselectivity. acs.org Mechanistic studies, including DFT calculations, support a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle. acs.org This approach allows for the one-pot assembly of the complex chromene core with the carboxylic acid functionality already in place, representing a significant advancement over traditional multi-step methods. organic-chemistry.orgsnnu.edu.cn
| N-Phenoxyacetamide Substituent | Methyleneoxetanone | Yield (%) |
|---|---|---|
| H | 2a | 84 |
| 4-Me | 2a | 72 |
| 4-OMe | 2a | 67 |
| 4-F | 2a | 76 |
| 4-Cl | 2a | 65 |
| 4-Br | 2a | 63 |
Photoredox Catalysis in Decarboxylative Reactions Involving Coumarin-3-carboxylic Acids
Photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids under mild conditions. In the context of coumarin-3-carboxylic acids, which share a core structure with this compound, visible light-driven photoredox catalysis enables a variety of transformations. These reactions typically involve the generation of a radical intermediate from the carboxylic acid, which can then participate in subsequent bond-forming reactions.
A notable application is the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids. nih.govacs.org This process utilizes a photocatalyst, such as fac-Ir(ppy)₃, to activate (cyano)azaarenes in the presence of a base and an anhydrous solvent under an inert atmosphere. nih.govacs.org The methodology is versatile, allowing for the synthesis of biologically relevant 4-substituted-chroman-2-ones in good to high yields. nih.govacs.org The reaction proceeds through the photocatalytic activation of the azaarene and subsequent reaction with the coumarin-3-carboxylic acid, which acts as an activated olefin in a radical transformation. nih.govresearchgate.net The success of this strategy is dependent on key parameters including visible light, the photoredox catalyst, a base, and an anhydrous solvent. nih.govacs.org
The scope of this reaction has been explored with various coumarin-3-carboxylic acids. acs.org Those bearing electron-donating groups on the aromatic ring generally provide products in very good yields. acs.org For instance, a coumarin (B35378) with a bulky t-butyl substituent at the 6-position resulted in the highest yield. acs.org Conversely, substrates with electron-withdrawing groups tend to produce the desired products in diminished yields. acs.org To circumvent potential decomposition of the coumarin-3-carboxylic acid, a slow, dropwise addition of the acid to the reaction mixture can be employed, which has proven effective for substrates bearing halogen substituents. acs.org
Furthermore, doubly decarboxylative photoredox reactions have been developed for the synthesis of 4-substituted-chroman-2-ones. researchgate.net These reactions involve two independent decarboxylation steps, with one initiating the catalytic cycle and the second completing it. researchgate.net This approach is applicable to both coumarin-3-carboxylic acids and chromone-3-carboxylic acids, using N-(acyloxy)phthalimides as precursors for alkyl radicals. researchgate.net
Microwave-Assisted Synthetic Protocols for Chromene Carboxylic Acids
Microwave-assisted synthesis has become a prominent technique in organic chemistry, offering advantages such as accelerated reaction rates, higher yields, and improved purity of products compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of chromene carboxylic acids and their derivatives. nih.govnih.govjmest.org
One-pot synthesis of coumarin-3-carboxylic acid, a related compound, has been achieved through the Knoevenagel condensation of salicylaldehyde and Meldrum's acid under microwave irradiation. benthamdirect.com This method can be facilitated by greener catalysts, such as Water Extract of Lemon Fruit Shell Ash (WELFSA), completing the reaction in as little as 2-6 minutes with excellent yields and without the need for column chromatography. benthamdirect.com The use of microwave irradiation has also been shown to be superior to other methods like magnetic stirring, ultrasound, and mechanochemical techniques in terms of reaction speed and product yield. researchgate.net
The synthesis of various substituted chromone-2-carboxylic acids has been optimized using microwave assistance. nih.gov For example, the synthesis of 6-bromochromone-2-carboxylic acid was significantly improved to an 87% yield by fine-tuning parameters such as the base, solvent, temperature, and reaction time in a microwave synthesizer. nih.gov This optimized protocol proved to be versatile for a range of substituted chromone-2-carboxylic acids, yielding products in the range of 54-93%. nih.gov
Microwave-assisted methods are not limited to the synthesis of the carboxylic acids themselves but also extend to their derivatives. For instance, the condensation reaction of amines with chromene aldehydes or acetyl-substituted chromenes can be efficiently carried out under microwave irradiation, often in solvent-free conditions, to produce new chromene compounds in high yields. jmest.org
Green Chemistry Principles in Chromene-3-carboxylic Acid Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of chromene derivatives. nih.govmdpi.com This approach focuses on developing environmentally benign, efficient, and economical methods. nih.govresearchgate.net Key aspects include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govmdpi.comgreenchemistry-toolkit.org
A significant advancement in the green synthesis of coumarin-3-carboxylic acids is the use of water as a solvent. researchgate.net A one-pot synthesis involving the Knoevenagel condensation of substituted salicylaldehydes and meldrum's acid in water at room temperature, followed by intramolecular cyclization, has been developed. researchgate.net This method avoids hazardous organic solvents and reagents, and simplifies the work-up procedure, making it a low-cost and industrially scalable process. researchgate.net
The use of agro-waste derived catalysts, such as Water Extract of Lemon Fruit Shell Ash (WELFSA), exemplifies the green chemistry principle of using renewable feedstocks. benthamdirect.com This catalyst, acting as a natural base, facilitates the synthesis of coumarin-3-carboxylic acid under microwave irradiation in a solvent-free system, highlighting a non-toxic, non-polluting, and environmentally friendly protocol. benthamdirect.com Another example is the use of pyridine-2-carboxylic acid (P2CA) as a recyclable, dual acid-base catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture. nih.gov This process boasts a high atom economy and a low E-factor, confirming its green credentials. nih.gov
Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times and reduced energy consumption. researchgate.net The combination of microwave irradiation with green solvents or solvent-free conditions further enhances the environmental friendliness of chromene synthesis. researchgate.netresearchgate.net
Derivatization Strategies of this compound
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of derivatives, which can be achieved through various chemical transformations. chemimpex.com These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent molecule.
Esterification and Amidation Reactions for Functional Group Modification
The carboxylic acid group at the 3-position of the chromene ring is a prime site for functional group modification through esterification and amidation reactions. nih.govresearchgate.net These reactions convert the carboxylic acid into esters and amides, respectively, which can significantly alter the molecule's properties.
Esterification of coumarin-3-carboxylic acids has been carried out with various alcohols to produce the corresponding esters. researchgate.net For example, the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide yields allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. researchgate.net The synthesis of various esters of coumarin-3-carboxylic acid with different cycloalkyl groups has also been reported. researchgate.net
Amidation reactions are similarly versatile. The coupling of 2-oxo-2H-chromene-3-carboxylic acid with N-Boc piperazine (B1678402), followed by deprotection and reaction with various benzenesulfonyl chlorides, has been used to synthesize a series of piperazine-1-carbonyl)-2H-chromen-2-one derivatives. nih.gov The synthesis of 7-methoxycoumarin-3-carboxylic acid amides with 2-azidoethylamine (B148788) has also been described. researchgate.net These reactions often employ coupling agents like EDC·HCl, HOBt, or TBTU to facilitate the formation of the amide bond. nih.govresearchgate.net Brønsted acid-catalyzed atroposelective amidation of carboxylic acids using ynamides as coupling reagents represents a more advanced method for creating axially chiral amides. thieme-connect.deresearchgate.net
| Reaction Type | Reactant | Product Type | Example Compound |
|---|---|---|---|
| Esterification | Alcohol/Alkyl Halide | Ester | Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate |
| Amidation | Amine | Amide | N-(4-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamide |
Introduction of Diverse Substituents on the Chromene Nucleus
Beyond modifying the carboxylic acid group, diverse substituents can be introduced onto the chromene nucleus itself to create a wide array of derivatives. These substitutions can occur at various positions on the benzopyran ring system.
Synthetic methods allow for the preparation of 2H-chromenes with substituents at the C2, C3, and C4 positions. For example, a mild, electrophilic cyclization of substituted propargylic aryl ethers can produce 3,4-disubstituted 2H-benzopyrans. organic-chemistry.org This method is tolerant of various functional groups, including methoxy groups. organic-chemistry.org Nickel-catalyzed cross-coupling of 2-ethoxy-2H-chromenes with boronic acids provides access to 2-substituted-2H-chromenes. organic-chemistry.org
Furthermore, rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones can be used to synthesize 2H-chromene-3-carboxylic acids with various substituents on the aromatic ring. acs.org The electronic properties of these substituents have been shown to influence the reaction yield, with electron-donating groups generally leading to higher yields than electron-withdrawing groups. acs.org
Hybrid Molecule Design incorporating the Chromene-3-carboxylic Acid Moiety
The design of hybrid molecules, which combine the chromene-3-carboxylic acid scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. This approach aims to create new chemical entities with potentially synergistic or multi-target activities.
An example of this strategy is the synthesis of hybrid molecules that link the coumarin-3-carboxylic acid core to a piperazine moiety, which is then further functionalized. nih.gov For instance, 3-(piperazine-1-carbonyl)-2H-chromen-2-one, derived from 2-oxo-2H-chromene-3-carboxylic acid, has been reacted with various benzene (B151609) sulfonyl chlorides to create a library of hybrid compounds. nih.gov Another approach involves the creation of coumarin-triazole hybrids. nih.gov These hybrids can be synthesized via a copper-catalyzed Huisgen 1,3-dipolar cycloaddition reaction between an azide-functionalized coumarin and an alkyne-containing molecule. researchgate.net
Reaction Mechanism Elucidation in the Synthesis of this compound
The synthesis of the 2H-chromene-3-carboxylic acid framework, including the 7-methoxy derivative, can be achieved through advanced catalytic methods. One such sophisticated approach involves a rhodium(III)-catalyzed redox-neutral C–H activation and a [3+3] annulation cascade. acs.org This method provides a direct and efficient route to the desired 2H-chromene structure with high regioselectivity. acs.org
The reaction mechanism commences with the coupling of an N-phenoxyacetamide, such as N-(4-methoxyphenoxy)acetamide, with an α-methylene-β-lactone unit, like methyleneoxetanone. acs.org The key steps are outlined as follows:
C-H Activation: The rhodium(III) catalyst facilitates the activation of a C-H bond on the phenoxy starting material. This step is crucial and is directed by the N-acetamido group.
Annulation Cascade: Following C-H activation, the catalyst engages in an unusual [3+3] annulation sequence with the methyleneoxetanone. acs.org This reactant serves as a three-carbon source. acs.org
Selective Bond Cleavage: A critical feature of this transformation is the selective cleavage of the alkyl C–O bond within the lactone unit, enabling the formation of the chromene ring system. acs.org
Catalyst Regeneration: The cascade concludes with the formation of the 2H-chromene-3-carboxylic acid product and the regeneration of the active rhodium(III) catalyst, allowing it to re-enter the catalytic cycle.
This solvent-controlled, redox-neutral process represents a significant advancement, utilizing an α-methylene-β-lactone as a novel three-carbon synthon in transition-metal-catalyzed C-H activation. acs.org
Another well-established, albeit more traditional, method for constructing related chromene cores is the Knoevenagel condensation. researchgate.netnih.gov This reaction typically involves the condensation of a substituted salicylaldehyde (like 2-hydroxy-4-methoxybenzaldehyde) with a compound containing an active methylene group, such as diethyl malonate or malonic acid, often in the presence of a base like piperidine. researchgate.netnih.govchemsrc.com The initial condensation product then undergoes intramolecular cyclization and dehydration to form the chromene ring. Subsequent hydrolysis of the resulting ester yields the carboxylic acid. researchgate.net
Process Optimization and Yield Enhancement in Synthetic Protocols
Optimizing synthetic protocols is critical for maximizing the yield and efficiency of this compound production. Research has focused on various parameters, including catalyst systems, reaction conditions, and starting material substituents.
In the context of the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the electronic properties of substituents on the N-phenoxyacetamide starting material play a vital role. acs.org Studies have shown that substrates bearing electron-donating groups tend to produce significantly higher yields compared to those with electron-withdrawing groups. acs.org
Table 1: Effect of Substituents on Yield in Rh(III)-Catalyzed Synthesis
| Substituent Type on N-phenoxyacetamide | Yield Range (%) |
|---|---|
| Electron-Donating Group | 67 - 85 |
| Electron-Withdrawing Group | 23 - 76 |
Data sourced from optimization studies on the coupling of N-phenoxyacetamides with methyleneoxetanones. acs.org
Furthermore, optimization strategies for the synthesis of related chromone-2-carboxylic acids, which can be adapted, have been extensively studied. One effective method is the use of microwave-assisted synthesis. nih.gov This technique allows for rapid heating and precise temperature control, often leading to shorter reaction times and improved yields. A systematic optimization process for a related bromo-substituted chromone (B188151) involved varying the base, solvent, temperature, and reaction time, which successfully improved the reaction yield from lower values to 87%. nih.gov For the synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid specifically, a yield of 83% was achieved under these optimized conditions. nih.gov
Table 2: Optimization Parameters for Microwave-Assisted Synthesis of a Chromone-2-carboxylic Acid
| Parameter | Variation | Optimal Condition |
|---|---|---|
| Base | NaH, K₂CO₃, Et₃N | NaH (4.0 equiv.) |
| Solvent | Dioxane, Toluene, THF, DMF | Dioxane |
| Temperature | 100 °C, 120 °C, 150 °C | 150 °C |
| Reaction Time | 10 min, 15 min, 20 min | 15 min |
This table illustrates a typical optimization process for a related chromone structure, with the final yield reaching 87%. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-methoxy-2H-chromene-3-carboxylic acid, both ¹H and ¹³C NMR are critical for confirming its specific isomeric structure.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the spectrum of this compound, distinct signals would be expected to correspond to the different types of protons present. This includes signals for the aromatic protons on the benzene (B151609) ring, the vinylic proton, the methylene (B1212753) protons of the dihydropyran ring, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of adjacent protons, and the integration value would correspond to the number of protons generating the signal.
While the compound is commercially available, specific, peer-reviewed experimental ¹H NMR data for this compound is not widely reported in publicly accessible literature.
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The expected spectrum would show 11 discrete signals corresponding to the 11 carbon atoms in the structure: the carboxyl carbon, the carbons of the C=C double bond, the methylene carbon, the nine carbons of the chromene bicycle (including those with ether and methoxy linkages), and the methoxy carbon itself. The chemical shifts of these signals are indicative of their hybridization (sp², sp³) and the nature of their attached atoms (e.g., oxygen-bound carbons appear further downfield).
As with ¹H NMR, published experimental ¹³C NMR spectral data for this specific compound is not readily found in the surveyed scientific databases.
Mass Spectrometry (MS) for Molecular Formula Validation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₁₁H₁₀O₄, the theoretical monoisotopic mass is 206.0579 Da. HRMS analysis would seek to find an ion corresponding to this mass (e.g., [M+H]⁺ at 207.0652 m/z). Observing this exact mass confirms the molecular formula and distinguishes the compound from others with the same nominal mass.
While specific experimental data is limited, predicted m/z values for various adducts are computationally available.
Predicted HRMS Data for C₁₁H₁₀O₄
| Adduct Form | Predicted m/z |
|---|---|
| [M+H]⁺ | 207.0652 |
| [M+Na]⁺ | 229.0471 |
| [M+K]⁺ | 245.0211 |
| [M-H]⁻ | 205.0506 |
| [M+NH₄]⁺ | 224.0917 |
Data is based on theoretical predictions for the specified molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample. In the analysis of this compound, an LC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The mass spectrometer then detects the eluting compounds, and a chromatogram is generated. A pure sample would ideally show a single major peak at a specific retention time, with the corresponding mass spectrum confirming the identity of the peak as the desired compound. This method is crucial for quality control in chemical synthesis.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
A search of crystallographic databases indicates that the crystal structure for this compound has not been publicly deposited. Therefore, detailed experimental data on its solid-state conformation, bond lengths, and angles are not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule, and for this compound, it provides definitive evidence of its key structural features. The IR spectrum of a carboxylic acid is highly characteristic. A prominent and very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the carboxylic acid group. orgchemboulder.comlibretexts.org This broadness is a result of hydrogen bonding, as carboxylic acids tend to form dimers in the solid state and in concentrated solutions.
The carbonyl (C=O) group of the carboxylic acid gives rise to a strong and sharp absorption peak between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by conjugation and hydrogen bonding. The spectrum also confirms the presence of the methoxy (-OCH₃) group through C-H stretching vibrations around 2960-2850 cm⁻¹ and a distinct C-O (aryl ether) stretching band. researchgate.net Aromatic C=C stretching vibrations from the benzene ring portion of the chromene structure appear in the 1600-1450 cm⁻¹ range. Furthermore, the C–O stretching and O–H bending vibrations of the carboxylic acid group can be identified in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. orgchemboulder.com
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) |
| Methoxy/Alkyl | C-H Stretch | 2960-2850 |
| Carboxylic Acid | C=O Stretch | 1760-1690 (strong, sharp) |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Carboxylic Acid | O-H Bend | 1440-1395 |
| Carboxylic Acid / Ether | C-O Stretch | 1320-1210 |
Chromatographic Techniques for Purification and Purity Analysis
Chromatographic techniques are fundamental for isolating this compound from reaction mixtures and for assessing its purity. The polarity of the compound, imparted by the carboxylic acid and methoxy groups, dictates the choice of stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purification of this compound, offering high resolution and sensitivity. umich.edu A reversed-phase setup is typically employed for this analysis.
Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column is most common, where the non-polar stationary phase effectively retains the molecule.
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent, such as HPLC-grade acetonitrile (B52724) or methanol, and water. To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase at a low concentration (e.g., 0.1%).
Elution and Detection: A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is typically used to separate the product from more polar impurities and starting materials. Due to the conjugated chromene ring system, the compound absorbs UV light strongly, making a UV detector an ideal choice for monitoring the elution, with detection wavelengths often set around 254 nm or near the compound's specific absorbance maximum. Purity is assessed by comparing the area of the product peak to the total area of all peaks in the chromatogram. nih.gov
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC |
| Stationary Phase | C18 (ODS) Silica Gel |
| Mobile Phase | Acetonitrile/Methanol and Water |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Elution Mode | Gradient |
| Detection | UV Spectrophotometry (e.g., 254 nm) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for qualitatively monitoring the progress of a chemical synthesis. researchgate.net It allows a chemist to observe the consumption of starting materials and the appearance of the desired product, this compound. researchgate.netlibretexts.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica gel (a polar stationary phase). rsc.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). For a compound of intermediate polarity like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297). rsc.org
As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. The less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds, like the carboxylic acid product, travel shorter distances. The spots can be visualized under a UV lamp, where the conjugated system of the chromene will appear as a dark spot on a fluorescent background. rsc.org By comparing the spot corresponding to the reaction mixture with reference spots of the starting materials, one can determine if the reaction is complete. rochester.edu
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures |
| Application | Monitoring disappearance of reactants and appearance of product |
| Visualization | UV Light (254 nm) |
Pharmacological and Biological Research Investigations
Anti-inflammatory Research
Coumarins, a class of benzopyrone compounds, are recognized for their significant anti-inflammatory properties. nih.govnih.gov These effects are attributed to their ability to modulate various inflammatory pathways and mediators. Research on derivatives with structural similarities to 7-methoxy-2H-chromene-3-carboxylic acid suggests it may act as a potent anti-inflammatory agent.
In Vitro and In Vivo Models of Inflammation
In vitro and in vivo models are crucial for evaluating the anti-inflammatory potential of chemical compounds. For coumarin (B35378) derivatives, these models have consistently demonstrated their efficacy in mitigating inflammatory responses.
In vitro studies frequently utilize macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. nih.govnih.govnih.govmdpi.com In these models, the inhibitory effects of coumarins on the production of inflammatory mediators are measured. For instance, a study on a coumarin derivative, IMMLG5521, showed its ability to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes and decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells. nih.gov
In vivo models often involve inducing inflammation in animals to assess the systemic anti-inflammatory effects of a compound. Common models include xylene-induced ear edema and cotton pellet-induced granuloma in mice, as well as carrageenan-induced paw edema in rats. nih.govjst.go.jpresearchgate.net For example, the coumarin derivative IMMLG5521 was shown to inhibit xylene-induced ear swelling and cotton pellet-induced granuloma formation in mice. nih.gov Similarly, a series of 3-substituted coumarin derivatives demonstrated a remarkable ability to repress xylene-induced ear swelling in mice. jst.go.jp These models are vital for confirming the anti-inflammatory activity observed in vitro and for understanding the compound's behavior in a whole organism.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of coumarin derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.govresearchgate.net
The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. nih.govnih.gov Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov Several studies on methoxy-coumarin derivatives have shown their ability to suppress NF-κB activation. nih.govnih.govmdpi.com For example, 4-hydroxy-7-methoxycoumarin (B561722) was found to exert its anti-inflammatory actions by downregulating NF-κB activation through the suppression of IκBα degradation in macrophages. nih.govnih.gov Similarly, 7,8-dimethoxycoumarin (B190902) and 6-methylcoumarin (B191867) have been reported to attenuate inflammation via the NF-κB and MAPK signaling pathways. mdpi.com
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in regulating the production of inflammatory mediators. nih.govnih.gov Research has shown that certain coumarin derivatives can decrease the phosphorylation of these kinases, thereby inhibiting the inflammatory response. nih.govnih.gov For instance, 4-hydroxy-7-methoxycoumarin was observed to decrease the phosphorylation of ERK1/2 and JNK. nih.govnih.gov
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. bluecross.ca There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. jst.go.jp
Several coumarin derivatives have been investigated for their COX inhibitory activity. jst.go.jpmdpi.comnih.govnih.govacs.org Some have demonstrated selective inhibition of COX-2, which is a desirable characteristic for an anti-inflammatory agent as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. jst.go.jpnih.gov For example, a study on 3-substituted coumarin derivatives revealed that compounds 6h and 6l exhibited the highest inhibitory effects against COX-2, with inhibition rates of 33.48% and 35.71%, respectively. jst.go.jp Another study on new coumarin derivatives incorporating thiazoline (B8809763) and thiazolidinone moieties reported compounds with high affinity and selectivity toward the COX-2 isoenzyme, with IC50 values ranging from 0.31 to 0.78 μM. nih.gov
| Compound | COX-2 Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6h | 33.48 | N/A | jst.go.jp |
| Compound 6l | 35.71 | N/A | jst.go.jp |
| Thiazoline/Thiazolidinone Coumarin Derivatives | N/A | 0.31 - 0.78 | nih.gov |
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α)
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key players in orchestrating the inflammatory response. The inhibition of these cytokines is a major target for anti-inflammatory therapies. researchgate.netresearchgate.net
Numerous studies have demonstrated that coumarin derivatives can effectively reduce the production of these pro-inflammatory cytokines. nih.govnih.govnih.govresearchgate.netresearchgate.net In LPS-stimulated RAW 264.7 macrophages, 4-hydroxy-7-methoxycoumarin significantly reduced the production of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner. nih.govnih.gov Similarly, a series of coumarin-based analogs were evaluated for their potential as TNF-α production inhibitors, with one compound demonstrating an EC50 value of 5.32 μM. researchgate.net Another study on coumarin natural products showed that one derivative exhibited a dose-dependent decrease in TNF-α production, with approximately 50% inhibition at a concentration of 100 μM. researchgate.net
| Compound/Derivative | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Reference |
|---|---|---|---|---|
| 4-hydroxy-7-methoxycoumarin | Significant reduction | Significant reduction | Significant reduction | nih.govnih.gov |
| Coumarin-based analog (14b) | EC50 = 5.32 μM | Reduced production | Reduced production | researchgate.net |
| Coumarin natural product (3) | ~50% inhibition at 100 μM | N/A | N/A | researchgate.net |
Antioxidant Research
Coumarins are also well-known for their antioxidant properties, which are often linked to their anti-inflammatory effects. nih.govnih.govresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a significant role in the pathogenesis of many inflammatory diseases. nih.gov
Cellular Antioxidant Capacity Studies
The antioxidant activity of coumarins is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nitric oxide scavenging assay, and total reducing power assay. nih.govumfiasi.roresearchgate.net These assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
Mechanisms of Oxidative Damage Protection
This compound is recognized for its antioxidant properties and is utilized in research aimed at developing products to combat oxidative stress. chemimpex.com The antioxidant capacity of phenolic acids, a class to which this compound belongs, is structurally dependent on the arrangement of methoxy (B1213986) groups, phenolic hydroxyls, and carboxylic acid functions on the benzene (B151609) ring. nih.govresearchgate.net
The mechanisms by which phenolic compounds protect against oxidative damage generally involve several key pathways:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The dissociation energy of the O-H bond in the phenolic hydroxyl group is a critical factor in this process. nih.gov
Single-Electron Transfer Followed by Proton Transfer (SET-PT): This pathway involves the antioxidant donating an electron to the radical, forming a radical cation, which is then deprotonated. nih.gov
Sequential Proton-Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. nih.gov
The presence of both a methoxy (-OCH3) group and a carboxylic acid group in the structure of this compound is expected to influence its antioxidant activity. nih.govresearchgate.net Methoxy groups generally enhance antioxidant activity, and the type of carboxylic acid group (-COOH vs. -CH=CHCOOH) can also modulate this effect. nih.gov While the specific dominant mechanism for this compound has not been detailed in available research, its activity likely stems from these fundamental chemical principles common to phenolic acids. nih.govresearchgate.net
Role in Mitigating Oxidative Stress in Disease Models
While the antioxidant properties of the broader coumarin and chromene classes of compounds have been investigated in various disease models, specific studies detailing the use of this compound to mitigate oxidative stress in such models are limited. For instance, other synthesized coumarin derivatives have been shown to offer protective effects against chemically-induced kidney toxicity in animal models by reducing levels of oxidative stress markers like malondialdehyde (MDA) and increasing total antioxidant status. dergipark.org.tr Similarly, the role of oxidative stress is well-established in the pathophysiology of neurodegenerative disorders and affective disorders, making antioxidant compounds a subject of research interest in these areas. nih.govmdpi.com However, direct experimental evidence from disease models specifically employing this compound remains to be published.
Anticancer Research and Cytotoxicity Profiling
The investigation of chromene derivatives as potential anticancer agents is an active area of research. nih.gov Studies have explored their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with cancer-related signaling pathways. nih.govnih.gov
Inhibition of Cancer Cell Proliferation in Various Cell Lines
The cytotoxic potential of this compound (also referred to as 7-methoxycoumarin-3-carboxylic acid in some literature) has been evaluated against several human cancer cell lines. In one study, the compound was found to be largely non-toxic when tested at a concentration of 100 µM for 72 hours. chemsrc.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was greater than 100 µM for all tested cell lines, indicating low cytotoxic activity under these experimental conditions. chemsrc.com
In contrast, other related but structurally distinct benzochromene derivatives have demonstrated significant cytotoxic activity, with IC50 values in the low micromolar range against various human cancer cell lines, including breast cancer (MCF-7). nih.govresearchgate.net
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 72 | >100 | chemsrc.com |
| Daudi | Burkitt's Lymphoma | 72 | >100 | chemsrc.com |
| RPMI-8226 | Multiple Myeloma | 72 | >100 | chemsrc.com |
| Jurkat | T-cell Leukemia | 72 | >100 | chemsrc.com |
Induction of Apoptosis and Cell Cycle Modulation
The induction of apoptosis and modulation of the cell cycle are key mechanisms for many anticancer agents. nih.govmdpi.com Research on various synthetic chromene and coumarin derivatives has shown that they can trigger apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov For example, certain benzochromene derivatives have been found to induce apoptosis in human breast cancer cells, a process linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net Other studies have shown that related compounds can arrest the cell cycle at different phases, such as the G2/M phase, thereby preventing cancer cell division. nih.gov
Despite these findings for related structures, there is currently a lack of specific published research demonstrating that this compound induces apoptosis or modulates the cell cycle in cancer cell lines.
Specific Molecular Targets in Cancer Pathways (e.g., HIF-1α, PI3K/AKT/mTOR, JAK2/STAT3, eEF2K)
Key signaling pathways are often dysregulated in cancer, promoting cell survival, proliferation, and angiogenesis. mdpi.comnih.govnih.gov The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and is a frequent target for cancer therapeutics. mdpi.comnih.gov Similarly, the JAK2/STAT3 pathway is crucial for cytokine signaling and can be aberrantly activated in cancer, while HIF-1α is a key mediator of the cellular response to hypoxia. nih.govnih.gov
Studies on other, structurally different, chromene and cadalene (B196121) derivatives have shown interaction with these pathways. For instance, a compound known as 7-hydroxy-3-methoxycadalene was found to suppress the expression of Akt and decrease mTOR-mediated protein translation in lung cancer cells. nih.gov Another chromene derivative, SKLB-M8, reportedly inhibited the Akt/mTOR signaling pathway in melanoma models. researchgate.net
However, there are no specific studies in the available scientific literature that identify this compound as an inhibitor or modulator of the HIF-1α, PI3K/AKT/mTOR, JAK2/STAT3, or eEF2K signaling pathways.
Overcoming Cancer Cell Resistance to Nutritional Starvation
Cancer cells within a tumor microenvironment often face conditions of low oxygen (hypoxia) and nutrient deprivation. nih.gov Developing resistance to these stressors is a key survival mechanism for tumors and a challenge for therapies that target tumor vasculature and metabolism. nih.gov While targeting cancer cells that are resistant to hypoxia and nutrient starvation is an area of active research, there is no available evidence to suggest that this compound has been investigated for its potential to overcome such resistance mechanisms in cancer cells.
Structure Activity Relationship Sar Studies
Impact of the 7-Methoxy Group on Biological Activity and Molecular Interactions
The methoxy (B1213986) group (-OCH₃) at the C-7 position of the chromene ring is a significant modulator of the molecule's electronic and physicochemical properties, which in turn affects its biological activity. Generally, the methoxy group is considered an electron-donating substituent, which can influence how the molecule interacts with receptor sites. nih.gov
Research on related chromone (B188151) structures has shown that the presence and position of substituents like the methoxy group can be pivotal. For instance, studies on benzo[f]chromene derivatives have indicated that methoxy substitution can contribute to c-Src kinase inhibitory activity, a target relevant in cancer therapy. mdpi.com In a specific example, the achiral molecule 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one was identified as an inducer of activating transcription factor 3 (ATF3), which has a lipid-lowering effect, highlighting the role of the 7-methoxy moiety in metabolic regulation. nih.gov
Furthermore, in the context of anticancer activity, a naturally derived flavonoid glycoside, 7-methoxy-2-(4-methoxyphenyl)-5-O-glycosyl chromenone, demonstrated in-vitro anticancer effects against a breast cancer cell line. researchgate.net The contribution of the methoxy group to the antimigration effect of certain compounds has also been noted, where it acts as an electron-donating group. nih.gov When comparing a 7-methoxycoumarin (B196161) derivative to its 7-hydroxy analogue, distinct differences in their molecular interactions were observed, underscoring the specific role of the methoxy substitution. beilstein-journals.org
Influence of the Carboxylic Acid Moiety at C-3 on Pharmacological Profiles
The carboxylic acid (-COOH) group at the C-3 position is a key pharmacophoric feature that profoundly influences the molecule's pharmacological profile, primarily through its ability to ionize at physiological pH. researchgate.net This ionization enhances water solubility and allows for the formation of crucial hydrogen bonds or ionic interactions with biological targets. researchgate.net
Studies on structurally similar coumarin-3-carboxylic acids have demonstrated the essential role of this acidic group. For example, the carboxylic acid at the C-3 position was found to be necessary for the antibacterial activity of certain coumarins. nih.gov When this group was absent or converted into a carboxamide, the antibacterial effect was lost. nih.gov
Conversely, for other activities such as anticancer effects, derivatization of the carboxylic acid can be beneficial. The conversion of coumarin-3-carboxylic acids into N-phenyl coumarin-3-carboxamides resulted in compounds with significantly more potent activity against certain cancer cell lines compared to the parent acids. nih.gov This suggests that while the carboxylic acid itself is crucial for some interactions, its modification into an amide can optimize binding for other targets, such as the CK2 enzyme, where the benzamide (B126) functionality was found to be an important feature for anticancer activity. nih.govresearchgate.net The synthesis of 2H-chromene-3-carboxylic acids is a well-established process, often serving as a starting point for creating diverse derivatives with varied biological activities. nih.govacs.org
Effects of Substituent Variations on the Chromene Nucleus
Research into a broad array of chromene and chromone derivatives has yielded significant SAR insights. For example, in a study of dirchromone derivatives, it was found that adding hydroxy or cyanide substituents could decrease cytotoxicity, while the cyanide group enhanced antibacterial activity. nih.gov This highlights that even small changes can lead to different biological outcomes. In other work, chromone analogues featuring thiiran-2-ylmethoxy or oxyran-2-ylmethoxy substituents were synthesized to modulate the activity against Heat Shock Protein 27 (HSP27), a target in cancer. nih.gov
Extensive studies on benzochromene derivatives have shown potent anti-proliferative activity against various cancer cell lines. nih.gov The introduction of different functional groups led to a wide range of potencies, which are summarized in the table below.
| Compound Series | Substituent(s) | Biological Activity Noted | Reference |
|---|---|---|---|
| Dirchromone Derivatives | -OH, -CN, -O-Alkyl | -OH decreased cytotoxicity; -CN enhanced antibacterial activity; Alkoxy groups led to antifungal activity. | nih.gov |
| Benzo[f]chromenes | Halogens (F, Cl), Amino groups | Potent anti-proliferative activity against MCF-7, HCT-116, and HepG-2 cancer cells. Halogenated substituents were particularly effective. | mdpi.comnih.gov |
| Coumarin-3-carboxamides | Fluorine on phenyl ring | Enhanced anticancer activity against HepG2 and HeLa cell lines. | researchgate.net |
| Coumarin-3-carboxamides | Chlorine/Bromine on phenyl ring | Showed less anticancer activity compared to fluorine-substituted analogues. | researchgate.net |
These findings collectively demonstrate that the chromene nucleus is a robust pharmacophore that can be "decorated" with various substituents to fine-tune its biological activity for specific therapeutic targets. nih.gov
Stereochemical Considerations and Their Relevance to Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining biological activity. For molecules with chiral centers, different stereoisomers can exhibit vastly different affinities for and interactions with chiral biological receptors and enzymes.
In the case of 2H-chromene-3-carboxylic acids, the carbon at position 2 can be a chiral center, leading to the possibility of (R) and (S) enantiomers. Research on potent endothelin-A (ET(A)) receptor antagonists based on the 2H-chromene-3-carboxylic acid scaffold revealed that a specific "L-like" conformation is essential for high-affinity binding. researchgate.net Derivatives that could not adopt this specific three-dimensional shape showed significantly weaker binding, highlighting the importance of stereochemically-defined structure for activity. researchgate.net
While not a chromene, the natural product catechin, a flavan-3-ol, provides a relevant analogy. Catechin possesses two chiral centers, giving rise to four diastereoisomers. wikipedia.org The distinct cis and trans configurations (epicatechin and catechin, respectively) are known to have different biological properties, reinforcing the principle that stereochemistry is fundamental to the biological recognition of such heterocyclic structures. wikipedia.org Further studies on other chiral molecules have consistently shown that biological processes are highly stereoselective, where one isomer is often significantly more active than its counterpart. nih.gov
Comparison with Structurally Analogous Chromene-Carboxylic Acids and Coumarins
To fully understand the SAR of 7-methoxy-2H-chromene-3-carboxylic acid, it is useful to compare it with structurally related compounds, particularly coumarins (2-oxo-2H-chromenes) and chromones (4-oxo-4H-chromenes). These analogues differ by the presence and position of a carbonyl group on the heterocyclic C ring.
Coumarin-3-carboxylic acid is a very close analogue, differing only by a ketone at the C-2 position. Studies have shown that this structural change can alter the biological activity profile. For example, while coumarin-3-carboxylic acid itself shows antibacterial properties, its amide derivatives are more potent as anticancer agents. nih.gov This suggests the C-2 ketone influences the electronic distribution and steric profile of the molecule, guiding it toward different biological targets compared to the 2H-chromene analogue. Synthetic routes to various coumarin-3-carboxylic acids, such as the parent compound and its 7-hydroxy derivative, are well-documented. nih.gov
The table below summarizes the key structural differences and reported activities of these related scaffolds.
| Compound Class | Core Structure | Key Structural Feature | Example of Reported Activity | Reference |
|---|---|---|---|---|
| 2H-Chromene-3-Carboxylic Acid | 2H-Chromene | No carbonyl on C-ring | Scaffold for Endothelin-A antagonists | researchgate.net |
| Coumarin-3-Carboxylic Acid | Coumarin (B35378) (2-Oxo-2H-chromene) | Carbonyl at C-2 | Antibacterial activity | nih.govekb.eg |
| Chromone-3-Carboxylic Acid | Chromone (4-Oxo-4H-chromene) | Carbonyl at C-4 | General chromone scaffold has shown anticancer and antibacterial activities | nih.govnih.gov |
This comparative analysis demonstrates that subtle changes in the chromene core, such as the introduction of a carbonyl group, can lead to distinct pharmacological profiles, emphasizing the precise structural requirements for specific biological activities.
Computational and Theoretical Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Currently, there are no specific molecular docking studies published in peer-reviewed literature that focus exclusively on 7-methoxy-2H-chromene-3-carboxylic acid against a particular biological target. However, studies on closely related coumarin (B35378) derivatives have demonstrated their potential to interact with a variety of enzymes and receptors. For instance, various coumarin compounds have been docked against targets such as acetylcholinesterase, lipoxygenase (LOX), and Cyclin-dependent Kinase 9 (CDK9), often showing significant binding affinities through hydrogen bonds and hydrophobic interactions. nih.gov A molecular docking analysis of a related compound, 7-hydroxy-6-methoxy-2H-chromen-2-one, revealed significant molecular interactions with the LOX enzyme, suggesting its potential as an anti-inflammatory agent. nih.gov Such studies provide a framework for how this compound might be investigated in the future.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
There are no dedicated QSAR studies in the available literature for a series of compounds that includes this compound. Developing a QSAR model requires a dataset of structurally similar compounds with measured biological activity. Research on other coumarin derivatives has successfully employed 2D and 3D-QSAR methods. For example, a 2D-QSAR study on a series of coumarin derivatives as CDK inhibitors indicated that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.govscbt.com Another study on 8-substituted chromen-4-one-2-carboxylic acid derivatives used 3D-QSAR to understand the structural requirements for agonist activity at the GPR35 receptor. These examples highlight the utility of QSAR in guiding the design of more potent coumarin-based compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.
Specific DFT calculations detailing the electronic structure and reactivity of this compound are not extensively reported. However, DFT has been applied to similar coumarin structures. For instance, a computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate used DFT with the B3LYP/6-31G(d,p) basis set to calculate molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. researchgate.net Such calculations typically reveal that the coumarin nucleus possesses a conjugated π-system, which influences its electronic and optical properties. researchgate.net For this compound, DFT could be used to determine key parameters like the HOMO-LUMO energy gap, which indicates chemical reactivity and kinetic stability, and the molecular electrostatic potential (MEP) map, which identifies regions prone to electrophilic and nucleophilic attack.
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
There are no published MD simulation studies specifically for this compound. MD simulations are often used to complement molecular docking studies by assessing the stability of a predicted ligand-protein complex in a dynamic, solvated environment. Studies on other coumarin derivatives have used MD simulations to confirm the stability of their binding to targets like human serum albumin and CDK9. bldpharm.com These simulations track parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand conformational changes and the persistence of key intermolecular interactions over time, typically on the nanosecond scale. bldpharm.com
In Silico Prediction of Biological Activities and ADME Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents.
While comprehensive in silico ADME studies for this compound are not available, some basic properties have been predicted. For example, PubChem provides a predicted XlogP value of 1.5, which suggests reasonable lipophilicity for potential oral absorption. uni.lu Theoretical evaluations of other coumarin derivatives have been performed to assess properties like blood-brain barrier permeability, hepatotoxicity, and potential for cardiotoxicity by examining interactions with the hERG K+ channel. nih.gov A study on (coumarin-3-yl)carbamates included a theoretical evaluation of ADME properties, as these compounds need to reach brain cells to be effective as MAO-B inhibitors. rsc.org
Below is a table of predicted collision cross section (CCS) values for different adducts of this compound, which can be useful in mass spectrometry-based analyses. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 207.06518 | 139.9 |
| [M+Na]+ | 229.04712 | 148.2 |
| [M-H]- | 205.05062 | 144.1 |
| [M+NH4]+ | 224.09172 | 158.0 |
| [M+K]+ | 245.02106 | 147.5 |
| Data sourced from PubChem. uni.lu |
Applications in Advanced Medicinal Chemistry and Chemical Biology
7-Methoxy-2H-chromene-3-carboxylic Acid as a Lead Structure for Drug Discovery
The inherent biological activities of the chromene nucleus, combined with the modifiable nature of the carboxylic acid and methoxy (B1213986) groups, make this compound an attractive starting point for drug discovery programs. chemimpex.com The core structure can be readily functionalized to generate libraries of derivatives with diverse pharmacological profiles. This has led to the identification of potent and selective inhibitors for various therapeutic targets.
Research has shown that this compound shows potential as a lead structure for the development of new anti-inflammatory and analgesic drugs. chemimpex.com The antioxidant properties associated with the chromene scaffold also position it as a valuable candidate for developing agents that combat oxidative stress. chemimpex.com
A notable example of its application as a lead structure is in the development of inhibitors for human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms IX and XII. A series of 2H-chromene derivatives were designed and synthesized, demonstrating selective inhibition of these cancer-related enzymes over the off-target isoforms I and II. This highlights the potential of the this compound scaffold in developing novel anticancer agents.
Furthermore, derivatives of the closely related chroman-3-carboxylic acid have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). In one study, a series of amide-chroman derivatives were synthesized and evaluated, leading to the discovery of a potent and isoform-selective ROCK2 inhibitor, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide. This compound exhibited a high inhibitory activity with an IC50 value of 3 nM and a significant selectivity for ROCK2 over ROCK1. Such findings underscore the value of the methoxy-chromene carboxylic acid framework in designing targeted therapies.
Use as an Intermediate in the Synthesis of Complex Bioactive Molecules and Natural Products
Beyond its direct use as a lead structure, this compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules and natural products. chemimpex.com Its reactive sites, the carboxylic acid and the chromene ring system, allow for a variety of chemical transformations, making it a versatile building block for constructing intricate molecular architectures. chemimpex.com
The compound is recognized as an important intermediate in the synthesis of various natural products, which are vital for the development of herbal medicines and dietary supplements. chemimpex.com Its role as a precursor is valued in medicinal chemistry for creating molecules with potential anti-inflammatory and antioxidant properties. chemimpex.com The synthesis of a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides, which were evaluated for their antioxidant activities, further illustrates the utility of methoxy-substituted chromene carboxylic acids as synthetic intermediates. nih.gov
While detailed examples of its direct incorporation into complex natural products are not extensively documented in readily available literature, the synthesis of various functionalized coumarin (B35378) and chromene derivatives for biological evaluation often starts from precursors like this compound. mdpi.comresearchgate.net For instance, the synthesis of coumarin-3-carboxamides with potential anticancer activity involved the initial preparation of coumarin-3-carboxylic acid derivatives. mdpi.com
Development of Fluorescent Probes and Chemical Tools for Biological Investigations
The chromene scaffold, particularly in its coumarin form (2H-chromen-2-one), is renowned for its fluorescent properties. This compound and its derivatives, often referred to as 7-methoxycoumarin-3-carboxylic acids, have been extensively utilized in the development of fluorescent probes and chemical tools for biological investigations. chemsrc.com The methoxy group at the 7-position often enhances the quantum yield and photostability of the fluorophore.
7-Methoxycoumarin-3-carboxylic acid is a well-known fluorescent dye with an excitation maximum around 355 nm and an emission maximum around 405 nm. chemsrc.com This property allows it to be used for labeling biomolecules, such as peptides, to study their localization and dynamics within biological systems. chemsrc.com
A significant application of these fluorescent properties is in the design of "smart" probes that can report on specific biological events. For example, an ester derivative of 7-methoxycoumarin-3-carboxylic acid has been developed as a fluorescent, cell-cleavable protecting group for phosphonates. This tool allows for the real-time monitoring of drug uptake and intracellular release, providing valuable insights into the mechanisms of drug delivery.
Furthermore, the carboxylic acid functionality provides a convenient handle for conjugation to other molecules of interest, such as drugs, enzyme substrates, or targeting ligands. This has enabled the creation of a wide array of chemical tools for fluorescence resonance energy transfer (FRET)-based assays, enzyme activity monitoring, and cellular imaging. The synthesis of novel coumarin-3-carboxamides has been explored for their potential in biological applications, leveraging the fluorescent nature of the coumarin core. mdpi.com
Contribution to the Understanding of Metabolic Pathways and Disease Mechanisms
The application of this compound and its derivatives extends to the study of metabolic pathways and the elucidation of disease mechanisms. While direct and extensive research specifically detailing the role of this compound in metabolic studies is not widespread, the broader class of chromene and coumarin derivatives has been implicated in modulating various biological pathways.
The antioxidant properties of chromene derivatives suggest their potential utility in studying diseases associated with oxidative stress. chemimpex.com For instance, a series of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were synthesized and their antioxidant activities were assessed in rat brain homogenates, indicating their potential as free radical scavengers. nih.gov Such compounds could be valuable tools for investigating the role of oxidative damage in neurodegenerative diseases.
In the context of cancer, metabolic reprogramming is a recognized hallmark. frontiersin.org Carboxylic acid metabolism, in particular, plays a crucial role in supporting the energy demands of cancer cells and promoting tumor progression. nih.gov While specific studies employing this compound to probe these pathways are limited, the development of its derivatives as inhibitors of tumor-associated enzymes like carbonic anhydrase IX and XII points to an indirect contribution to understanding cancer-related metabolic processes.
Furthermore, the use of related compounds, such as 7-hydroxy-coumarin-3-carboxylic acid, has been noted in studies of radiation chemistry and its effects on biological systems, which can have implications for understanding the metabolic impact of radiotherapy. mdpi.com The general class of carboxylic acids is fundamental to numerous metabolic pathways, and synthetic derivatives like this compound offer a scaffold that can be tailored to investigate specific enzymes or transport processes within these pathways. However, more targeted research is needed to fully elucidate the direct contributions of this specific compound to the broader understanding of metabolic regulation in health and disease.
Future Research Directions and Translational Perspectives for 7 Methoxy 2h Chromene 3 Carboxylic Acid
The chromene scaffold, a key structural motif in many natural products like flavonoids and alkaloids, is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities. researchgate.netdovepress.com Derivatives of chromene have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netresearchgate.net Within this promising class of compounds, 7-methoxy-2H-chromene-3-carboxylic acid and its parent structures serve as a focal point for ongoing and future research. The journey from a promising laboratory compound to a clinical therapeutic is paved with rigorous investigation and innovation. The following sections outline the critical future research directions aimed at translating the potential of this chromene derivative into tangible therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxy-2H-chromene-3-carboxylic acid, and what key reagents or conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves cyclization of substituted salicylaldehydes with β-keto esters under acid or base catalysis. For example, Meldrum's acid and piperidine in ethanol under reflux (4–6 hours) are used to form the coumarin core . Controlled temperatures (60–80°C) and inert atmospheres (argon/nitrogen) are essential to minimize side reactions like decarboxylation or oxidation . Solvent choice (e.g., dichloromethane or DMF) also impacts reaction efficiency .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Crystallographic studies (e.g., X-ray diffraction) confirm the planar coumarin core and substituent positions. For example, crystallography data for 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid show bond angles and torsion angles consistent with coumarin derivatives . Complementary techniques like NMR (e.g., singlet at δ 3.8 ppm for methoxy groups) and IR (C=O stretch at ~1700 cm) are used for routine verification .
Q. What safety protocols are critical during handling of this compound in lab settings?
- Methodological Answer : Avoid exposure to moisture, heat (>50°C), and incompatible solvents (e.g., water-reactive reagents). Use explosion-proof equipment and static-safe containers to mitigate risks of combustion or electrostatic discharge. In case of skin contact, rinse immediately with soap/water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can conflicting data on synthetic yields for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in reagent purity, solvent drying, or reaction scaling. For example, using anhydrous DMF instead of technical-grade solvent improved yields of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate from 65% to 82% . Kinetic studies (e.g., monitoring by HPLC) can identify side reactions like ester hydrolysis or ring-opening .
Q. What computational strategies are used to predict the biological activity of this compound analogs?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential. Molecular docking against targets like COX-2 or EGFR kinases predicts binding affinities. For example, methoxy substitution at position 7 enhances π-π stacking with hydrophobic enzyme pockets .
Q. How does the substitution pattern (e.g., methoxy vs. trifluoromethyl) alter the reactivity of coumarin-3-carboxylic acid derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF) increase electrophilicity at the 3-carboxylic acid position, facilitating nucleophilic amidation . In contrast, methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), improving bioavailability in biological assays . Comparative
| Substituent | Reactivity (Amidation Rate) | Solubility (mg/mL in DMSO) |
|---|---|---|
| -OCH | Moderate (k = 0.15 min) | 12.5 |
| -CF | High (k = 0.32 min) | 8.2 |
Q. What strategies optimize the stability of this compound in aqueous formulations for in vitro studies?
- Methodological Answer : Buffered solutions (pH 6–7) minimize hydrolysis of the lactone ring. Lyophilization with cryoprotectants (e.g., trehalose) maintains stability during storage. Encapsulation in cyclodextrins or liposomes enhances solubility and reduces degradation by serum esterases .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity for 7-methoxy derivatives, while others observe no significant effect?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., LPS-induced vs. cytokine-driven inflammation models) or cell-line specificity. For instance, this compound inhibits IL-6 in RAW264.7 macrophages (IC = 12 μM) but shows no effect in human PBMCs due to differences in COX-2 expression .
Experimental Design Considerations
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Core Modifications : Vary substituents at positions 6, 7, and 8 (e.g., halogen, alkyl, amino).
- Functional Group Interconversion : Replace carboxylic acid with esters or amides to assess bioavailability.
- Control Experiments : Include unsubstituted coumarin and commercial inhibitors (e.g., diclofenac) as benchmarks.
- Data Collection : Use high-throughput screening (HTS) for IC determination and SPR for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
